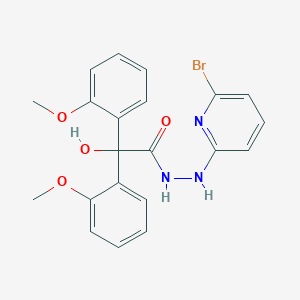
3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione, also known as MRS2179, is a purinergic receptor antagonist that has been widely used in scientific research. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by the endogenous nucleotide adenosine diphosphate (ADP).
Wirkmechanismus
3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione acts as a competitive antagonist of the P2Y1 receptor by binding to the receptor and preventing the binding of ADP. This results in the inhibition of downstream signaling pathways that are activated by the P2Y1 receptor, such as the activation of phospholipase C and the release of intracellular calcium. The inhibition of these pathways leads to the suppression of platelet aggregation, as well as other physiological responses mediated by the P2Y1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to be effective in inhibiting ADP-induced platelet aggregation in vitro and in vivo. It has also been shown to reduce thrombus formation in animal models of arterial and venous thrombosis. In addition to its antiplatelet effects, this compound has been shown to modulate pain perception by inhibiting the release of neuropeptides from sensory nerves. It has also been shown to affect cardiovascular function by regulating blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione in lab experiments is its high selectivity for the P2Y1 receptor, which allows for the specific targeting of this receptor without affecting other purinergic receptors. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the use of 3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione in scientific research. One area of interest is the role of P2Y1 receptors in cancer progression, as these receptors have been shown to be upregulated in various types of cancer. Another area of interest is the development of more potent and selective P2Y1 receptor antagonists for use in clinical settings. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
Synthesemethoden
3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione can be synthesized by a multistep process starting from 3-methyl-7-bromo-1H-purine-2,6-dione. The first step involves the reaction of 3-methyl-7-bromo-1H-purine-2,6-dione with 3-methylbenzylamine to form 3-methyl-7-(3-methylbenzyl)-1H-purine-2,6-dione. This intermediate is then reacted with propylthiol in the presence of a base to give this compound (this compound).
Wissenschaftliche Forschungsanwendungen
3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione has been used extensively in scientific research to study the role of P2Y1 receptors in various physiological and pathological processes. It has been shown to be effective in blocking the effects of ADP on platelet aggregation, which makes it a potential therapeutic agent for preventing thrombosis. This compound has also been used to investigate the role of P2Y1 receptors in pain perception, cardiovascular function, and immune responses.
Eigenschaften
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-4-8-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-12-7-5-6-11(2)9-12/h5-7,9H,4,8,10H2,1-3H3,(H,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAROISIWBQXWTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B406869.png)
![2-(iodomethyl)-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B406870.png)
![3-ethyl-5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3'-phenyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B406872.png)
![4-Benzo[a]phenazin-5-ylmorpholine](/img/structure/B406873.png)

![(2-Methoxyphenyl)-[4-(2-thienyl)thiazol-2-yl]amine](/img/structure/B406875.png)
![4-N-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B406877.png)
![4-{[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B406878.png)

![4-[5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B406881.png)
![4-[5-(1-naphthyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B406882.png)
![Dodecyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406887.png)
![Tridecyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406889.png)
![3-iodo-N-{4-[(pyridin-4-ylamino)carbonyl]phenyl}benzamide](/img/structure/B406892.png)